molecular formula C12H13ClN2O2 B11102422 5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde

5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No.: B11102422
M. Wt: 252.69 g/mol
InChI Key: RXSKBTSCYWTZII-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a heterocyclic compound that contains a pyrazole ring. Heterocyclic compounds, especially those containing nitrogen, play a significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde include:

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazole-1-carbaldehyde

InChI

InChI=1S/C12H13ClN2O2/c1-2-11-7-12(17,15(8-16)14-11)9-3-5-10(13)6-4-9/h3-6,8,17H,2,7H2,1H3

InChI Key

RXSKBTSCYWTZII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C=O

Origin of Product

United States

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